tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Click Chemistry Medicinal Chemistry Late-Stage Functionalization

tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a functionalized, bicyclic heterocycle serving as a privileged intermediate in drug discovery. It belongs to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine class, a scaffold explicitly validated as a core structure for potent and selective kinase inhibitors targeting ATR, RET, and JAK kinases.

Molecular Formula C13H17N3O2
Molecular Weight 247.298
CAS No. 2174007-60-2
Cat. No. B2787025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
CAS2174007-60-2
Molecular FormulaC13H17N3O2
Molecular Weight247.298
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN2C(=C(C=N2)C#C)C1
InChIInChI=1S/C13H17N3O2/c1-5-10-8-14-16-7-6-15(9-11(10)16)12(17)18-13(2,3)4/h1,8H,6-7,9H2,2-4H3
InChIKeyUBWIYZZAPOSXQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS 2174007-60-2): A Core Intermediate for Kinase-Focused Chemical Biology


tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a functionalized, bicyclic heterocycle serving as a privileged intermediate in drug discovery. It belongs to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine class, a scaffold explicitly validated as a core structure for potent and selective kinase inhibitors targeting ATR, RET, and JAK kinases [1]. This compound is distinguished by the presence of an ethynyl group at the 3-position and an orthogonal Boc (tert-butoxycarbonyl) protecting group on the piperazine-like nitrogen. Its molecular formula is C13H17N3O2 with a molecular weight of 247.29 g/mol . The combination of these functional groups makes it a bifunctional building block for convergent medicinal chemistry, enabling late-stage diversification while maintaining core scaffold integrity.

Why Simple Analogs of tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate Fail as Drop-in Replacements


Substituting this compound with a close analog, such as the des-ethynyl (CAS 165894-06-4) or 3-halo (CAS 1196154-25-2) versions, breaks the synthetic sequence required for convergent medicinal chemistry strategies. The ethynyl group is not merely an inert substituent; it is a functional lynchpin that enables critical carbon-carbon bond-forming reactions like Sonogashira coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. Replacing it with a bromo or iodo analog provides a halogen handle for cross-coupling, but results in a completely divergent final compound set and impacts reaction conditions and yields. Similarly, the Boc-protected piperazine ring differentiates it from the free amine (CAS 2680787-66-8), as the Boc group provides orthogonal N-protection essential for selective functionalization during complex, multi-step syntheses of kinase inhibitor candidates [2]. Generic substitution therefore leads to a different final molecule, a different synthetic route, or both, compromising the structure-activity relationship (SAR) of the intended lead series and introducing significant reprocurement risk and revalidation costs.

Quantified Differentiation of tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate Against Analogs


Functional Group Superiority: Exclusive Click Chemistry Handles Differentiates from Des-Ethynyl Analog

The target compound is the only analog in the closest structural series to contain a terminal alkyne, providing a reactive handle for CuAAC and Sonogashira reactions that is entirely absent in the des-ethynyl compound (CAS 165894-06-4). The des-ethynyl analog has a hydrogen at the 3-position, which is chemically inert under standard cross-coupling conditions, making it a functional dead-end for this purpose.

Click Chemistry Medicinal Chemistry Late-Stage Functionalization

Purity Advantage: Higher Commercial Purity Guarantee vs. Closest Halogenated Analog

The target compound is commercially supplied with a guaranteed minimum purity of 98% (NLT 98%) by an ISO-certified manufacturer . Its closest functionalized analog, the 3-bromo derivative (CAS 1196154-25-2), is listed with a standard purity of 97% by a major supplier . This 1% absolute purity difference, while numerically small, is critical for multi-step synthesis where impurity accumulation can drastically reduce the yield and purity of the final drug candidate, thereby increasing purification costs.

Chemical Procurement Quality Control Building Blocks

Patent Relevance and Scaffold Validation: Superior Alignment with RET and ATR Inhibitor Pharmacophores

The pyrazolo[1,5-a]pyrazine core is a validated pharmacophore for potent RET and ATR kinase inhibition. The 3-ethynyl substitution aligns with patent-defined SAR space where alkynyl groups at this position are utilized to explore vector-dependent interactions or are directly incorporated into linker regions of final inhibitors. The des-ethynyl analog, lacking this substituent, cannot access this validated chemical space and is less frequently exemplified in key patent claims for these high-value targets. [1]

Kinase Inhibitor RET Kinase ATR Kinase Pharmacophore

Synthetic Tractability: Higher Fraction of sp3 Carbon (Fsp3) and Differentiated Physicochemical Profile vs. Flat Heterocycles

The saturated 6,7-dihydro ring of the target compound leads to a higher fraction of sp3-hybridized carbons (Fsp3) compared to fully aromatic biaryl or heterocyclic alternatives often used in similar kinase inhibitor cores. Published SAR on this specific scaffold shows that the 'saturation strategy' was crucial for improving selectivity and physicochemical properties, with optimal Fsp3 values correlating with better solubility and lower CYP3A4 time-dependent inhibition (TDI). The ethynyl substituent further modulates lipophilicity without compromising this advantage. [1]

Physicochemical Properties Fraction sp3 Drug-Likeness

High-Value Application Scenarios for tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate


Convergent Synthesis of RET or ATR Kinase Inhibitor Candidates via Sonogashira Diversification

Medicinal chemistry teams synthesizing late-stage, vector-diverse compound libraries for RET, ATR, or JAK kinase programs can utilize the ethynyl group as a specific handle for Sonogashira coupling with various aromatic halides. This convergent approach, directly supported by the scaffold's validation in patent literature , allows for extensive SAR exploration at the 3-position without having to rebuild the core pyrazolo[1,5-a]pyrazine structure for each analog. The Boc protection ensures no unwanted cross-reactivity at the piperazine nitrogen.

Bioconjugation and Chemical Probe Development via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Chemical biologists developing target engagement probes or PROTACs can directly conjugate fluorophores, biotin handles, or E3 ligase ligands to this compound via CuAAC. The terminal alkyne's reactivity profile is ideal for generating stable triazole linkers in aqueous media, facilitating the creation of tool compounds for cellular target identification or protein degradation studies. The Boc group allows for a post-conjugation deprotection and further functionalization strategy [1].

High-Purity Intermediates for GMP-like or Late-Stage Development Synthesis

Process chemistry groups requiring a high-purity, scalable starting material for advanced intermediates can rely on the 98%+ commercial purity to reduce the burden of post-reaction purification and minimize unidentified impurity proliferation. This is critical when scaling up hits from medicinal chemistry lead optimization to preclinical candidate selection, where purity drop-offs from inferior (e.g., 97%) starting materials [1] can lead to significant delays and cost overruns in analytical chemistry and impurity profiling workflows.

Core Scaffold for Physicochemical Property-Guided Drug Design

Drug design programs intentionally targeting improved ADME properties (solubility, metabolic stability) can leverage this scaffold's inherently high Fsp3 character as demonstrated in successful ATR inhibitor programs . The scaffold provides a foundational property advantage over traditional, fully aromatic heterocyclic cores when designing lead candidates optimized for oral bioavailability and low metabolic clearance.

Quote Request

Request a Quote for tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.